molecular formula C15H21ClN2O4S2 B2368006 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235249-83-8

3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2368006
CAS No.: 1235249-83-8
M. Wt: 392.91
InChI Key: UGEIEZXVQJKGOC-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a piperidine ring, a cyclopropylsulfonyl group, and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched piperidines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents and conditions used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying cellular processes. In medicine, it has potential therapeutic applications due to its unique chemical structure. Additionally, it is used in industrial applications for the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring can increase the cytotoxicity of the compound, making it effective against certain cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide include other piperidine derivatives that have been synthesized using similar methods . These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S2/c16-13-2-1-3-15(10-13)23(19,20)17-11-12-6-8-18(9-7-12)24(21,22)14-4-5-14/h1-3,10,12,14,17H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEIEZXVQJKGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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